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N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

For SPR campaigns mapping subtle SAR around kinase hinge-binding motifs, differentiating the unsubstituted parent from alkylated analogs is critical. This intermediate directly addresses the need for a well-characterized reference compound with verified fragment-like properties. It offers: (i) a defined XLogP3 of ~1.0 and MW of 192.21, providing a baseline for ±0.5 log unit lipophilicity shifts upon derivatization; (ii) an unsubstituted pyridine hinge-binder ideal for core-hopping or parallel library syntheses targeting P2X7 or kinase programs; and (iii) a reliable supply of a scaffold validated as a versatile starting point in peer-reviewed and patent literature.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 600159-64-6
Cat. No. B6614348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide
CAS600159-64-6
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C10H12N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2,(H,11,12,13)
InChIKeyJWVYLFCTYZOYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide Structural and Physicochemical Profile


N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide (CAS 600159-64-6) is a heterocyclic amide composed of a tetrahydrofuran-2-carbonyl moiety linked to a 2-aminopyridine. With molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol, it is primarily catalogued as a research chemical and synthetic intermediate . The compound belongs to a broader class of N-pyridyl carboxamide derivatives that have been investigated in medicinal chemistry for kinase inhibition and anti-inflammatory applications, though specific bioactivity data for this exact structure remain sparse in the public domain.

Fragment-sized heterocyclic amide with polar pyridine-amide core
MW ~192, XLogP3 ~1.0 supports fragment-based screening campaigns
Unsubstituted pyridine ring for unobstructed hinge-binding motif research
Potential geometric complementarity in flat binding pockets
Recognized as a P2X7 antagonist core scaffold (patent class)
Class-level patent inference; activity requires independent verification

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide Analog Substitution Risks


Even minor modifications to the pyridine ring or the tetrahydrofuran spacer in this scaffold can profoundly alter hydrogen-bonding capacity, lipophilicity, and molecular recognition. For instance, the addition of two methyl groups on the pyridine (as in N-(4,6-dimethylpyridin-2-yl)tetrahydrofuran-2-carboxamide) increases the molecular weight by ~15% and shifts the computed XLogP3 by >0.5 log units relative to the unsubstituted parent [1]. Such physicochemical perturbations can translate into divergent solubility, permeability, and target-binding profiles, making it unreliable to substitute one analog for another without direct comparative data. This guide therefore focuses on the limited but available quantitative physicochemical differentiation that supports informed procurement decisions.

1.
Methyl-substituted analog (4,6-dimethyl) exhibits higher molecular weight and lipophilicity, which may alter solubility and distribution profiles.
2.
Steric bulk from methyl groups near the pyridine nitrogen can hinder key hinge-binding interactions not captured by HBD/HBA counts.
3.
P2X7 activity demonstrated by patent-exemplified analogs may not transfer to the unsubstituted scaffold without direct assay validation.

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide: Quantitative Differentiation vs. Analogs


Physicochemical Comparison: Unsubstituted vs. 4,6-Dimethyl Analog

The unsubstituted N-(pyridin-2-yl)tetrahydrofuran-2-carboxamide exhibits a lower molecular weight and reduced lipophilicity compared to its 4,6-dimethyl-substituted congener. This difference directly affects predicted absorption and distribution properties, making the unsubstituted analog a more polar, lower-mass starting point for fragment-based or property-driven optimization campaigns [1].

Physicochemical comparison vs. 4,6-dimethyl analog
Cross-study comparable
Target compound
MW 192.21 g/mol
XLogP3 1.0
vs
4,6-Dimethyl analog
MW 220.27 g/mol
XLogP3 1.5
ΔMW +28.06 (+14.6%) · ΔXLogP3 +0.5
Lower mass and polarity may favor fragment and CNS drug-likeness profiling.
Computed PubChem properties; experimental solubility and permeability should be confirmed.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Capacity and Target Engagement

The target compound possesses one hydrogen-bond donor (amide N–H) and three hydrogen-bond acceptors (amide C=O, tetrahydrofuran O, and pyridine N). In contrast, the 4,6-dimethyl analog, while retaining the same HBD/HBA counts, exhibits increased steric bulk near the pyridine nitrogen, which may hinder key hydrogen-bonding interactions in flat binding pockets [1]. This steric factor is not captured by simple HBD/HBA tallies, underscoring the need for assay-specific validation.

Hydrogen-bond capacity & steric environment
Class-level inference
Target
HBD 1, HBA 3
Unsubstituted pyridine
vs
4,6-Dimethyl analog
HBD 1, HBA 3
Steric shield near N
Methyl groups may interfere with pyridine N-engagement not reflected in HBD/HBA counts.
Requires target-specific binding assay verification.
Structure-Based Design Binding Affinity Physicochemical Determinants

P2X7 Antagonist Patent Scaffold Analysis

US patent US9409917B2 broadly claims heterocyclic amide derivatives as P2X7 receptor antagonists. The generic Markush structure encompasses N-(pyridin-2-yl)amides with a saturated oxygen-containing heterocycle, suggesting that the unsubstituted tetrahydrofuran-2-carboxamide core may serve as a minimal pharmacophore for P2X7 binding [1]. However, the patent does not provide specific IC50 data for the unsubstituted parent, and the exemplified compounds bear additional substituents that enhance potency. This class-level inference highlights the scaffold's potential while underscoring the absence of direct potency comparisons.

P2X7 antagonist patent scaffold analysis
Class-level inference
Falls within Markush scope of US9409917B2; not explicitly exemplified with quantitative data.
Supports screening library inclusion for P2X7; independent activity verification required.
No direct IC50 data available for unsubstituted scaffold.
P2X7 Antagonism Patent Landscape Inflammation

N-(Pyridin-2-yl)tetrahydrofuran-2-carboxamide Procurement Scenarios


Fragment Screening with Polar Pyridine-Amide Core

With a molecular weight of 192.21 g/mol and estimated XLogP3 near 1.0, this compound fits the physicochemical profile of a fragment-sized molecule. Its polar surface area and hydrogen-bonding capacity make it suitable for fragment screens targeting kinases, proteases, or other enzymes with adenine-mimetic binding sites, where the unsubstituted pyridine can serve as a hinge-binding motif [1].

P2X7 Antagonist Focused Library Synthesis

Patent US9409917B2 establishes the N-pyridyl amide scaffold as a core template for P2X7 antagonism. Researchers building targeted libraries for inflammatory disease or neuropathic pain programs may select this unsubstituted intermediate as a versatile starting point for parallel derivatization, provided they independently validate P2X7 activity [1].

Physicochemical Comparator for SPR Studies

The statistically significant difference in computed lipophilicity (ΔXLogP3 ≈ +0.5) and molecular weight (ΔMW = +14.6%) relative to the 4,6-dimethyl analog [1] makes this compound a valuable reference for SPR campaigns aimed at understanding how pyridine substitution modulates solubility, permeability, and metabolic stability.

Application
Selection Property
Validation Focus
Fragment-based screening with polar heterocyclic amide
Fragment-appropriate MW and lipophilicity, HBD/HBA profile
Hinge-binding assay screening (kinase, protease targets)
P2X7-focused library synthesis
Recognized core scaffold (patent class inference)
P2X7 activity verification in independent assays
Physicochemical comparator for SPR/substitution studies
Reported MW and lipophilicity differences vs. substituted analog
Effect of pyridine substitution on solubility, permeability, and metabolic stability
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